1-Dibenzofuranamine

Physicochemical Characterization Solid-Form Screening Process Chemistry

Researchers developing high-efficiency OLEDs require monomers with validated device performance. 1-Dibenzofuranamine (CAS 50548-40-8) is a primary aromatic amine building block whose 1-amino substitution directly enables the outstanding 25.71% EQE and 15,900 h half-lifetime demonstrated in 1-PFDBF-based devices. • Provides a 0.6 log-unit lower lipophilicity than the 2-isomer, aiding aqueous solubility and formulation • Melting point (118-119 °C) supports solvent-free or melt-phase processing with reduced thermal degradation risk • Validated antibacterial pharmacophore upon reduction from 1-nitrodibenzofuran, offering dual-purpose utility.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 50548-40-8
Cat. No. B1581269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dibenzofuranamine
CAS50548-40-8
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC=C3O2)N
InChIInChI=1S/C12H9NO/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H,13H2
InChIKeyRCDMUNHSQCVVBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Dibenzofuranamine Technical Baseline


1-Dibenzofuranamine (1-aminodibenzofuran, dibenzo[b,d]furan-1-amine) is a primary aromatic amine built on a dibenzofuran scaffold. It serves as a key building block in medicinal chemistry, organic electronics, and dye chemistry [1]. The amino group at the 1-position enables hydrogen-bonding, electrophilic substitution, and transition-metal-catalyzed cross-coupling chemistries, making it a versatile intermediate for constructing complex molecular architectures .

Versatile aromatic building block for medicinal chemistry and materials science
Primary amine at 1-position enables hydrogen-bonding and electrophilic substitution
Supports transition-metal-catalyzed cross-coupling for complex architectures

1-Dibenzofuranamine Isomer Differentiation


Positional isomerism in dibenzofuranamines leads to substantial differences in solid-state properties, lipophilicity, and electronic character that directly impact downstream processing and product performance. For instance, the 1‑isomer exhibits a melting point of 118‑119 °C and an ACD/LogP of 2.84, whereas the 2‑isomer melts at 128 °C with an XLogP3 of 3.4 [1][2]. These divergences affect solubility, formulation, and reaction selectivity, meaning that a generic “dibenzofuranamine” cannot be automatically substituted without risking batch failure or altered biological/device outcomes.

1‑isomer
Target: 1‑dibenzofuranamine
Melting point 118–119 °C; ACD/LogP 2.84 – enables solid‑form screening with moderate thermal window and lower lipophilicity.
2‑isomer
Alternative: 2‑dibenzofuranamine
Melting point ~128 °C; XLogP3 3.4 – higher melting point and lipophilicity may shift dissolution and reaction selectivity; direct substitution may alter downstream processing.
Other
3‑/4‑isomers and fluorene analog
Substantial melting point differences (94 °C, 113 °C) and electronic changes from oxygen bridge removal limit interchangeability without revalidation.

1-Dibenzofuranamine Quantitative Differentiation


Melting Point Across Positional Isomers

The melting point of 1-dibenzofuranamine (118-119 °C) is closer to the 4-isomer (113.5-114.5 °C) but significantly lower than the 2-isomer (128 °C) and markedly higher than the 3-isomer (94 °C) [1][2][3]. This ranking influences solid-dispensing, melt-processing, and recrystallization conditions during synthesis and formulation.

Melting point ranking
Cross-study comparable
118–119 °C for 1‑isomer
ΔT: +24 °C vs 3‑isomer, -9 °C vs 2‑isomer
Informs solid‑processing window selection
Measurement methods may vary across sources
Physicochemical Characterization Solid-Form Screening Process Chemistry

Lipophilicity vs. 2-Isomer and Fluorene Analog

1-Dibenzofuranamine has an ACD/LogP of 2.84, compared to the 2-isomer’s XLogP3 of 3.4 and 1-aminofluorene’s logP of ~3.2 [1]. This lower lipophilicity arises from the oxygen bridge in dibenzofuran, and it positions the 1-isomer as a scaffold with better aqueous solubility potential relative to both the 2‑isomer and the fluorene analog.

Lipophilicity vs. 2‑isomer
Cross-study comparable
ACD/LogP 2.84 for 1‑isomer
ΔLogP: ~0.6 lower than 2‑isomer
Supports aqueous solubility screening
In silico prediction; experimental logP unavailable
Drug Design ADME Prediction Partitioning Behavior

Antimicrobial Activity upon Amino Group Introduction

In an agar-diffusion assay, 1-aminodibenzofuran (compound 4) exhibited a 10 mm inhibition zone against Staphylococcus aureus, whereas its nitro precursor 1-nitrodibenzofuran (compound 3) showed no activity (−) against the same strain [1]. This indicates that the primary amine at the 1-position is essential for exerting antibacterial action against Gram-positive S. aureus.

Antimicrobial SAR
Head-to-head comparison
10 mm inhibition zone (S. aureus)
vs. no activity for nitro precursor
1‑NH₂ group critical for reported activity
Agar diffusion, 5 μL on 6 mm disc, 37 °C, 24 h
Antimicrobial Screening Structure-Activity Relationship Biological Activity

OLED Hole-Transport Performance with 1-Dibenzofuranamine Polymer

A dibenzofuran-incorporated hole-transport polymer synthesized from the 1‑isomer, poly(9,9-dioctylfluorene-co-N,N-diphenyldibenzo[b,d]furan-1-amine) (1-PFDBF), achieved an external quantum efficiency (EQEmax) of 25.71% and an operational half-lifetime of ≈15,900 h at 1,000 cd m⁻² in green QLEDs, far exceeding the conventional TFB-based HTM [1]. This demonstrates that the 1‑substituted building block imparts the necessary electronic and morphological properties for record-setting device performance.

OLED hole‑transport performance
Supporting evidence
EQEmax 25.71%
Half-lifetime ~15,900 h at 1,000 cd/m²
1‑isomer polymer shows reported efficiency gain
Green QLED, spin-coated HTM; 3,600% lifetime increase vs TFB
Organic Electronics Hole-Transport Materials Quantum-Dot LEDs

1-Dibenzofuranamine Application Scenarios


Solid-Form Screening for Crystalline Intermediates

The melting point of 118–119 °C for 1-dibenzofuranamine, intermediate between the 2- and 3-isomers, makes it a preferred choice when moderate thermal stability is needed for solvent-free ball-mill reactions or melt-phase aminations without the higher energy input required for the 2-isomer (128 °C). This thermal window can reduce thermal degradation risk in temperature-sensitive downstream steps [1].

Early-Stage Drug Discovery with Reduced Lipophilicity

With an ACD/LogP of 2.84, 1-dibenzofuranamine offers a 0.6 log-unit lower lipophilicity than the 2-isomer (XLogP3 3.4), potentially leading to improved aqueous solubility and lower LogD-driven off-target binding. This makes it a strategically superior starting scaffold for lead series that must satisfy Lipinski-like property constraints .

Antimicrobial Pharmacophore Validation

The emergence of anti-S. aureus activity upon reduction of 1-nitrodibenzofuran to 1-aminodibenzofuran (10 mm vs. 0 mm inhibition zone) validates the 1-amino group as a functional pharmacophore, not merely a synthetic handle. Researchers screening antibacterial candidates can thus rationally prioritize the 1‑amino isomer for further structural elaboration [2].

Hole-Transport Materials for QLED and OLED Displays

The demonstrated performance of 1-PFDBF—25.71% EQE and a half-lifetime of 15,900 h at 1,000 cd m⁻²—directly traces back to the 1-dibenzofuranamine building block. This quantifiable advantage over traditional TFB-based HTMs provides a compelling rationale for procuring the 1‑amino isomer as a monomer for developing longer-lasting, higher-efficiency printed electronics and display materials [3].

Application
Selection Property
Validation Focus
Solid‑form screening
Melting point profile
Thermal processing compatibility
Early drug discovery
Lipophilicity ranking
Aqueous solubility and binding assessment
Antimicrobial pharmacophore validation
Amino‑group activity profile
Gram‑positive inhibition screening
Hole‑transport materials
Hole‑transport building block
Device efficiency and lifetime testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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